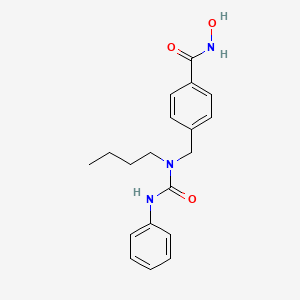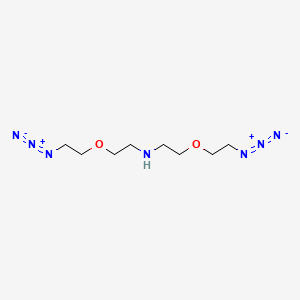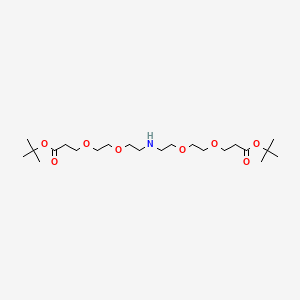
Norbolethone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid. It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .
Vorbereitungsmethoden
Norbolethone is synthesized through a series of chemical reactions starting from simpler steroidal compounds. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 19-nortestosterone.
Ethylation: The precursor undergoes ethylation to introduce the 17α-ethyl group.
Methylation: The 18-methyl group is introduced through a methylation reaction.
Hydroxylation: The compound is hydroxylated at the 17β position to form the final product, this compound.
The reaction conditions for these steps typically involve the use of strong bases, acids, and various organic solvents to facilitate the transformations
Analyse Chemischer Reaktionen
Norbolethone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various ketones and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo substitution reactions, particularly at the 17α and 18 positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17β-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Norbolethone has been studied for various scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of anabolic–androgenic steroids.
Biology: Research on this compound has provided insights into the biological effects of anabolic steroids, including their impact on muscle growth and metabolism.
Medicine: Although not marketed, this compound was initially investigated for its potential to treat conditions such as short stature and underweight.
Industry: This compound’s detection in athletes’ urine samples has led to advancements in analytical techniques for detecting synthetic steroids in doping control
Wirkmechanismus
Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate protein synthesis and muscle growth .
Vergleich Mit ähnlichen Verbindungen
Norbolethone is similar to other anabolic–androgenic steroids such as tetrahydrogestrinone, gestrinone, and levonorgestrel. this compound is unique in its specific chemical structure, which includes the 17α-ethyl and 18-methyl groups. This structural uniqueness contributes to its distinct anabolic and androgenic properties .
Similar Compounds
- Tetrahydrogestrinone
- Gestrinone
- Levonorgestrel
This compound’s distinct structure and properties make it a valuable compound for studying the effects of synthetic steroids and developing analytical methods for doping control.
Eigenschaften
CAS-Nummer |
1235-15-0 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
FTBJKONNNSKOLX-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Norbolethone; Genabol; DL-Norbolethone; Norboletone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)







